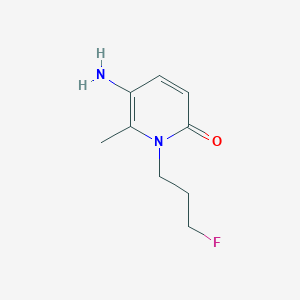
5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one: is a fluorinated pyridine derivative with a molecular weight of 184.21 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable asset for various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve multi-step synthesis processes, including purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new chemical entities .
Biology: In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. It may serve as a probe or a precursor for bioactive molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against specific biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The fluoropropyl group and the amino group play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
5-Amino-1-(3-fluoropropyl)pyrimidine-2,4-dione: This compound shares the fluoropropyl group but has a different core structure.
5-Amino-1-(3-fluoropropyl)dihydro-2,4(1H,3H)-pyrimidinedione: Another similar compound with a different core structure.
Uniqueness: 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its pyridine core. This combination imparts distinct reactivity and stability, making it valuable for a wide range of applications .
Propiedades
Fórmula molecular |
C9H13FN2O |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
5-amino-1-(3-fluoropropyl)-6-methylpyridin-2-one |
InChI |
InChI=1S/C9H13FN2O/c1-7-8(11)3-4-9(13)12(7)6-2-5-10/h3-4H,2,5-6,11H2,1H3 |
Clave InChI |
IEGBXRPCCBDVKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=O)N1CCCF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


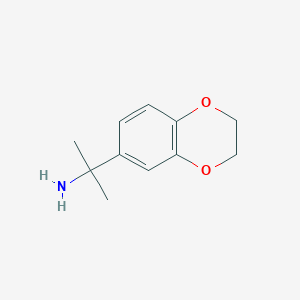
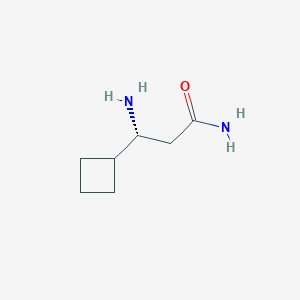
![2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13318475.png)

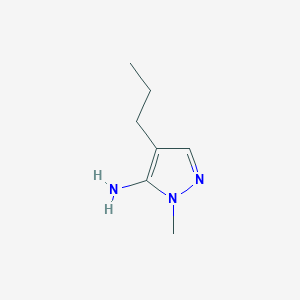
![[3-(1-Methylcyclopropyl)phenyl]methanamine](/img/structure/B13318482.png)
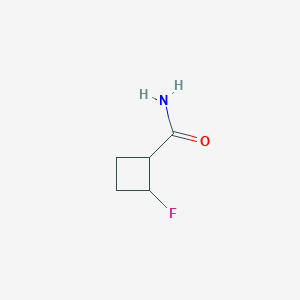
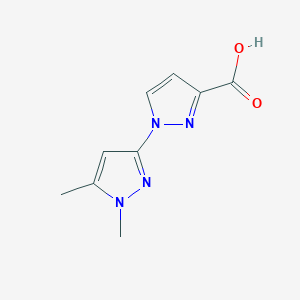
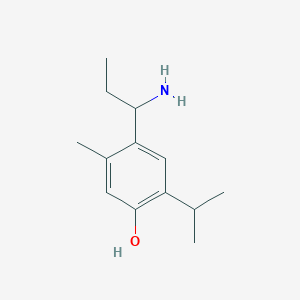
![4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318510.png)
![2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13318526.png)
![2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13318529.png)
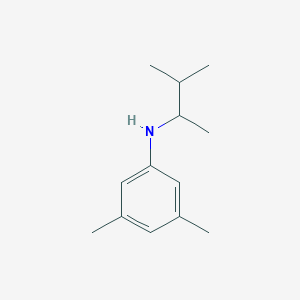
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13318544.png)
